Cas no 61230-27-1 (L-Histidine,N-[(1R,2S)-2-carboxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(methylamino)-1-oxopropyl]amino]-1-methylethyl]-)

L-Histidine,N-[(1R,2S)-2-carboxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(methylamino)-1-oxopropyl]amino]-1-methylethyl]- structure
61230-27-1 structure
Product Name:L-Histidine,N-[(1R,2S)-2-carboxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(methylamino)-1-oxopropyl]amino]-1-methylethyl]-
Numero CAS:61230-27-1
MF:C17H25N7O5
MW:407.424302816391
CID:514977
PubChem ID:10409115
Update Time:2025-04-19

L-Histidine,N-[(1R,2S)-2-carboxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(methylamino)-1-oxopropyl]amino]-1-methylethyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Histidine,N-[(1R,2S)-2-carboxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(methylamino)-1-oxopropyl]amino]-1-methylethyl]-
    • 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]-methylamino]-3-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]butanoic acid
    • feldamycin
    • N-{1-carboxy-1-[histidyl(methyl)amino]propan-2-yl}histidine
    • DTXSID50976741
    • GTPL10979
    • BMY 28565
    • 61230-27-1
    • 3-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-2-[[3-(1H-imidazol-5-yl)-2-(methylamino)propanoyl]amino]butanoic acid
    • CHEBI:214374
    • BRN 0967992
    • Butanoic acid, N-methylhistidyl-beta-((1-carboxy-2-(1H-imidazol-4-yl)ethyl)amino)-alpha-amino-
    • BMY-28565
    • Antibiotic U 48266
    • U-48266
    • BMY28565
    • 3-{[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino}-2-{[1-hydroxy-3-(1H-imidazol-5-yl)-2-(methylamino)propylidene]amino}butanoate
    • 3-((1-carboxy-2-(1H-imidazol-5-yl)ethyl)amino)-2-((1-hydroxy-3-(1H-imidazol-5-yl)-2-(methylamino)propylidene)amino)butanoate
    • 3-((1-carboxy-2-(1H-imidazol-5-yl)ethyl)amino)-2-((3-(1H-imidazol-5-yl)-2-(methylamino)propanoyl)amino)butanoic acid
    • Inchi: 1S/C17H25N7O5/c1-9(23-13(16(26)27)4-11-6-20-8-22-11)14(17(28)29)24-15(25)12(18-2)3-10-5-19-7-21-10/h5-9,12-14,18,23H,3-4H2,1-2H3,(H,19,21)(H,20,22)(H,24,25)(H,26,27)(H,28,29)
    • Chiave InChI: LUOBEJSTJAVJPL-UHFFFAOYSA-N
    • Sorrisi: OC(C(C(C)NC(C(=O)O)CC1=CN=CN1)NC(C(CC1=CN=CN1)NC)=O)=O

Proprietà calcolate

  • Massa esatta: 407.19195
  • Massa monoisotopica: 407.191717
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 11
  • Complessità: 593
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 190
  • XLogP3: -5.9

Proprietà sperimentali

  • Densità: 1.443
  • Punto di ebollizione: 853°C at 760 mmHg
  • Punto di infiammabilità: 469.7°C
  • Indice di rifrazione: 1.633
  • PSA: 190.32
Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.